molecular formula C13H18N2O2S B2529194 1-(4-Cyclopropylphenyl)sulfonylpiperazine CAS No. 2416262-92-3

1-(4-Cyclopropylphenyl)sulfonylpiperazine

Cat. No.: B2529194
CAS No.: 2416262-92-3
M. Wt: 266.36
InChI Key: CHTODVRJJLDVCQ-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)sulfonylpiperazine is a useful research compound. Its molecular formula is C13H18N2O2S and its molecular weight is 266.36. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Cytotoxic Agents

1-(4-Cyclopropylphenyl)sulfonylpiperazine derivatives have been synthesized and investigated for their potential as antioxidant and cytotoxic agents. Studies have shown that certain derivatives demonstrate promising anticancer potential against various cancer cell lines, including SK-OV3, HeLa, and HT-29, while also exhibiting significant antioxidant properties against radicals like DPPH and ABTS. The structure and substituents on these compounds play a crucial role in determining their biological effects (Patel et al., 2019).

Inhibitors for Phosphoinositide 3-Kinase γ

The sulfonylpiperazine scaffold has been utilized in the discovery and optimization of phosphoinositide 3-kinase γ inhibitors. Although some derivatives demonstrated promising in vitro activity, challenges in pharmacokinetic properties have been noted, necessitating further optimization for potential therapeutic applications (Leahy et al., 2012).

Corrosion Inhibition

This compound derivatives have been explored for their inhibitory effect on the corrosion of metals. One study demonstrates the efficiency of such a derivative in preventing corrosion of mild steel in acidic environments. The results suggest a potential application in industries where metal corrosion is a significant issue (Sumathi et al., 2016).

Antibacterial Activity

Research has also been conducted on the antibacterial activity of this compound derivatives. Some compounds have shown significant antibacterial effects against various bacterial strains, indicating their potential as novel antibacterial agents (He et al., 2020).

Enzyme Inhibition

The derivatives of this compound have been evaluated for their enzyme inhibition capabilities. Some studies suggest moderate inhibitory effects on enzymes like α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential in developing treatments for various diseases (Abbasi et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Cyclopropylphenyl)sulfonylpiperazine are actin-1 and profilin . Actin-1 and profilin are proteins that play a crucial role in the dynamics of the cytoskeleton, which is essential for various cellular functions, including cell shape, division, and movement .

Mode of Action

This compound interacts with its targets by disrupting the interaction between actin-1 and profilin . This disruption prevents the formation of filamentous actin, a process that is essential for the invasion of red blood cells by Plasmodium falciparum, the parasite responsible for malaria .

Biochemical Pathways

The action of this compound affects the actin polymerization pathway . By disrupting the interaction between actin-1 and profilin, the compound prevents the formation of filamentous actin . This disruption leads to a decrease in the ability of the merozoite stage of the Plasmodium falciparum parasite to invade red blood cells .

Pharmacokinetics

It is known that the sulfonyl group attached to the piperazine ring imparts crucial physicochemical properties to these derivatives, such as improved metabolic stability and increased lipophilicity . These properties facilitate the interactions of the compound with target proteins .

Result of Action

The molecular and cellular effects of the action of this compound include a reduction in actin polymerization and a decrease in the ability of the merozoite stage of the Plasmodium falciparum parasite to invade red blood cells . This results in the prevention of the spread of the parasite within the host, thereby acting as a potential therapeutic agent against malaria .

Action Environment

It is known that the physicochemical properties of sulfonylpiperazine derivatives, such as improved metabolic stability and increased lipophilicity, can facilitate their interactions with target proteins . These properties may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Properties

IUPAC Name

1-(4-cyclopropylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-5-3-12(4-6-13)11-1-2-11/h3-6,11,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTODVRJJLDVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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